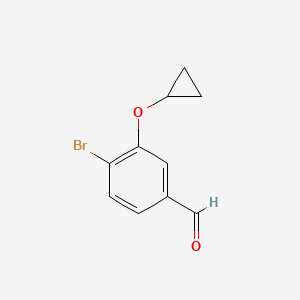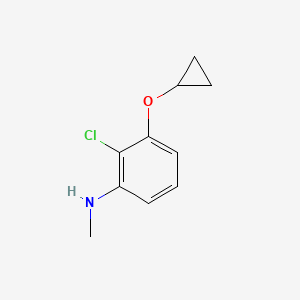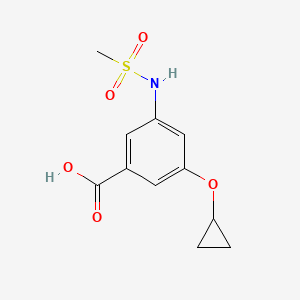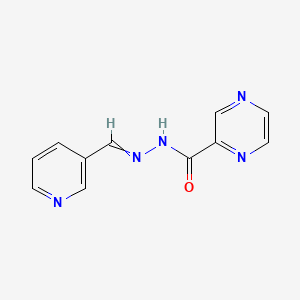
5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is a derivative of picolinamide, which is known for its various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide typically involves the following steps:
Methylation: The addition of methyl groups to the nitrogen atoms in the picolinamide ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A parent compound with similar structural features.
N-methylpicolinamide: A derivative with a methyl group attached to the nitrogen atom.
Cyclopropylpicolinamide: A compound with a cyclopropyl group attached to the picolinamide structure.
Uniqueness
5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide is unique due to the presence of both cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-6-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-12-10-9(16-7-3-4-7)6-5-8(14-10)11(15)13-2/h5-7H,3-4H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
OYFCIFRWBDHIDT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B14813025.png)



![3-chloro-N'-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14813048.png)



![3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14813067.png)




![N-(4-{[2-(propan-2-ylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14813102.png)
